Sap-IV

Description

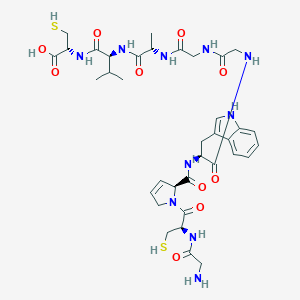

Structure

2D Structure

Properties

CAS No. |

127027-49-0 |

|---|---|

Molecular Formula |

C36H50N10O10S2 |

Molecular Weight |

847 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |

InChI Key |

YSYPOJWBJYUONL-LBVFRJGZSA-N |

SMILES |

CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |

Synonyms |

Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |

Origin of Product |

United States |

Molecular Biology and Gene Expression of Secreted Aspartic Protease 4 Sap4

Genomic Organization and Gene Structure of SAP4

The SAP gene family in Candida albicans is composed of multiple members, with SAP4 being one of the well-characterized genes within this family.

Location within the Candida albicans Genome

The SAP4 gene is located on Chromosome 6 in the Candida albicans strain SC5314. uniprot.org It has been noted that SAP4 is positioned upstream and in tandem with the SAP1 gene in tested strains. nih.govnih.gov

Upstream Regulatory Elements and Repetitive Sequences

Analysis of the SAP1 alleles has identified the SAP4 gene, which includes an extended leader sequence. nih.govnih.gov The 5'-flanking regions of SAP1 alleles, which would include upstream regions potentially influencing SAP4 expression due to their tandem arrangement, show remarkable similarity over approximately 1,500 nucleotides in sequenced alleles. nih.govnih.gov Characterization of one SAP1 allele from strain WO-1 identified a 284-nucleotide insertion flanked by 8-bp direct repeats that exhibits homology to the CARE2 repetitive element and is not present in other alleles. nih.govnih.gov The presence of repetitive elements like CARE2 in the upstream regions suggests their potential involvement in regulating SAP gene expression, including SAP4. nih.govnih.govmicrobiologyjournal.orgbioline.org.br

Transcriptional Regulation of SAP4 Gene Expression

The transcriptional regulation of SAP4 is complex and responsive to a variety of signals, particularly those associated with the host environment and morphological transitions.

Environmental and Host-Derived Inducers

SAP4 expression is influenced by environmental and host-derived factors. Human serum is a known inducer of hyphal formation and also upregulates SAP4 expression in C. albicans cells. researchgate.netresearchgate.netresearchgate.net Studies have shown that SAP4 is upregulated in C. albicans wild-type cells grown in human serum compared to growth in YEPD medium. researchgate.netresearchgate.net Exposure to cultured vaginal epithelial cells in vitro has also been reported to lead to the upregulation of SAP4 expression, coinciding with significant epithelial damage. nih.gov Additionally, SAP4 expression, along with SAP5 and SAP6, is associated with hyphae development in vitro, which is often induced by host-like conditions such as neutral pH and elevated temperature. asm.orgscirp.orgresearchgate.net Farnesol (B120207), a fungal quorum-sensing molecule, has been shown to downregulate SAP4 mRNA expression. openmicrobiologyjournal.com

Regulatory Pathways and Transcription Factors (e.g., EFG1, CPH1)

Transcriptional factors play a critical role in governing SAP4 expression. The transcription factors Cph1 and Efg1, which are key regulators of hyphal formation, also influence the expression of SAP4, SAP5, and SAP6. researchgate.netepiskin.commicrobiologyresearch.orgasm.org Efg1, in particular, regulates the expression of hyphal-associated genes like SAP4-SAP6. episkin.commicrobiologyresearch.org Studies using efg1 and cph1 mutants have demonstrated their involvement in SAP4 expression. For instance, the SAP4 gene expression was significantly induced in the cph1/cph1 efg1/efg1 double mutant cells compared to the wild-type strain in human serum. researchgate.net Conversely, the efg1/efg1 mutant showed reduced levels of the SAP4 transcript in serum. researchgate.net This suggests that SAP4 expression is not solely controlled by the Efg1 pathway but also by the Cph1 pathway, and the effect of these factors can be either positive or negative depending on environmental signals. researchgate.netasm.org Another transcription factor, Ndt80, which is important for the yeast-to-hyphal transition, also activates SAP4 and SAP5 genes. nih.gov The transcription factor Tec1 is also involved in the expression of SAP4–6. Rim101, a transcription factor responding to ambient pH, is also essential for the expression of SAP4-6. oup.com

Differential Expression Patterns in Various Infection Models

The expression of SAP4 is differentially regulated depending on the type of infection and the host niche. In a mouse model of esophageal infection, SAP4 expression was consistently observed, although at lower levels compared to SAP5 and SAP6. nih.gov In a mouse model of vaginal candidiasis, SAP4 was detectably induced, with expression occurring at later times compared to SAP5. nih.gov This induction of SAP4 and SAP5 during vaginal infection was associated with hyphal growth. nih.gov Studies examining SAP gene expression in human oral candidiasis have shown that SAP4, along with other SAP genes, is expressed in patients with oral disease and even in asymptomatic carriers. asm.orgoup.com In systemic infections, SAP4 has been shown to be induced after dissemination to the kidneys. nih.gov In vitro biofilm models have also shown upregulation of SAP4 expression. mdpi.com The differential expression patterns suggest that Sap4 plays varying roles depending on the specific host environment and the stage of infection.

Here is a summary of SAP4 expression patterns in different contexts:

| Condition/Model | SAP4 Expression Level | Associated Factors/Notes | Source(s) |

| Human Serum (in vitro) | Up-regulated | Hyphal formation | researchgate.netresearchgate.netresearchgate.net |

| Caco-2 Monolayer (in vitro) | Increased | Interaction with epithelial cells | researchgate.net |

| cph1/cph1 efg1/efg1 mutant in serum | Up-regulated | Influence of Cph1 and Efg1 regulatory pathways | researchgate.net |

| efg1/efg1 mutant in serum | Reduced | Influence of Efg1 regulatory pathway | researchgate.net |

| Cultured Vaginal Epithelial Cells | Upregulated | Coincides with epithelial damage | nih.gov |

| Hyphal formation (in vitro) | Expressed | Associated with hyphal development | asm.orgscirp.orgresearchgate.net |

| Farnesol treatment (in vitro) | Downregulated | Quorum-sensing molecule effect | openmicrobiologyjournal.com |

| Mouse esophageal infection | Observed (lower) | Compared to SAP5 and SAP6 | nih.gov |

| Mouse vaginal candidiasis | Induced (later time) | Associated with hyphal growth | nih.gov |

| Human oral candidiasis | Expressed | Found in patients and carriers | asm.orgoup.com |

| Systemic infection (kidneys) | Induced | After dissemination | nih.gov |

| In vitro biofilm models | Upregulated | Biofilm formation | mdpi.com |

Post-Transcriptional and Translational Control Mechanisms

The expression of SAP genes, including SAP4, is subject to complex regulatory mechanisms at both the transcriptional and translational levels. In C. albicans, the expression of nearly all genes encoding secreted aspartyl proteases is significantly upregulated during biofilm formation. mdpi.com The preference for the expression of specific SAP genes can vary depending on the stage of development or the infection model. For instance, SAP4, along with SAP2 and SAP6, has shown upregulation in both in vivo and in vitro biofilm models. mdpi.com

Transcriptional activators, such as Efg1p (enhanced filamentous growth protein), are known to regulate the genetic transcription of these enzymes. arvojournals.org In Saccharomyces cerevisiae, the TOR (Target of Rapamycin) signaling pathway, which couples nutrient availability to cell growth, controls both transcriptional and translational programs via Sap-Sit4 protein phosphatase signaling effectors. While this research is in S. cerevisiae, it highlights the potential for complex signaling pathways to influence Sap protein expression and translation. nih.govnih.gov Studies in S. cerevisiae also indicate that Sit4, in conjunction with Sap proteins (including Sap4), plays a critical role downstream of TORC1 in controlling the expression of nutrient-regulated genes and governing Gcn2-dependent translation. plos.org

Protein Biosynthesis and Secretion Pathways

Sap proteins, including Sap4, are synthesized intracellularly as preproenzymes. These preproproteins are then translocated into the endoplasmic reticulum (ER) as part of the secretory pathway. researchgate.netnih.gov The canonical protein secretion pathway is primarily responsible for the extracellular transfer of Saps. mdpi.com However, recent studies have also indicated that these hydrolytic enzymes can be transported within extracellular vesicles (EVs) produced by fungal cells. mdpi.com

Signal Peptide Processing

Upon translocation into the ER, the N-terminal signal peptide of the Sap preproprotein is cleaved by a signal peptidase. researchgate.netnih.gov Signal peptidases are enzymes that process secretory and some membrane proteins by cleaving their signal peptides from their N-termini. wikipedia.org This cleavage is an essential step in the maturation and targeting of secreted proteins through the secretory pathway. figshare.comdrugbank.com

Propeptide Removal and Enzyme Maturation

Following signal peptide cleavage, the protein exists as a proenzyme, which includes a propeptide region. The propeptide must be removed to activate the proteinase. researchgate.net In C. albicans, the propeptide of Saps contains Lys-Arg processing sites that are targeted by the subtilisin-like proteinase Kex2 in the Golgi apparatus. researchgate.netnih.gov Kex2 is considered a key regulatory proteinase for Saps, although alternative activation processes may also exist. researchgate.netnih.gov The propeptide has been found to be essential for the proper folding of Saps. researchgate.net Autocatalytic activation has also been reported for Candida proteases. mdpi.com Once activated, the mature enzyme is transported via vesicles to the cell surface for secretion. researchgate.netnih.gov

Post-Translational Modifications (e.g., Glycosylation, Disulfide Bond Formation)

Sap proteins undergo post-translational modifications (PTMs) which are crucial for their maturation, folding, stability, and function. jackwestin.comproteomics.com.au These modifications occur after the polypeptide chain is translated and can include the addition of functional groups, changes in amino acid chemical nature, structural changes like disulfide bond formation, and proteolysis. jackwestin.com Many PTMs take place in the ER and Golgi apparatus. jackwestin.com

Glycosylation, the addition of carbohydrate groups to a protein, is a common PTM for secreted proteins. jackwestin.com Most Sap proteins, including Sap4, contain putative N-glycosylation sites. nih.gov While the extent to which each Sap protein is glycosylated can vary, studies on recombinant Sap1 and Sap4 expressed in Pichia pastoris indicated that additional mass, likely due to attached sugar residues (mannose and N-acetyl glucosamine), was present, suggesting potential glycosylation. UniProt entry Q5A8N2 for Candida albicans Sap4 indicates N-linked glycosylation at asparagine 137. uniprot.orgglycosmos.org

Enzymatic Characteristics and Functional Biochemistry of Secreted Aspartic Protease 4 Sap4

Classification and Catalytic Mechanism

Aspartic Protease Family Homology

Sap4 is classified as an aspartic protease, also known as an acid protease (EC 3.4.23.24). uniprot.orgelsevier.eselsevier.esnih.gov Aspartic proteases are a widely distributed family of proteolytic enzymes found in various organisms, including vertebrates, fungi, plants, and viruses. nih.govebi.ac.uk They are characterized by the presence of two conserved aspartic acid residues in their active site. elsevier.eselsevier.esebi.ac.ukscielo.br Phylogenetic analysis places the C. albicans Sap family into distinct groups based on sequence homology, with Sap4 clustering with Sap5 and Sap6, showing up to 89% identity within this subgroup. nih.govscielo.brnih.gov The crystal structures of some C. albicans Saps, such as Sap1, Sap2, Sap3, and Sap5, show close homology with aspartic proteases in the pepsin family (A1 family). nih.govebi.ac.uknih.govmdpi.com Sap pre-proenzymes contain an amino-terminal signal peptide and a propeptide region, and the mature enzyme is obtained after proteolytic processing. elsevier.esscielo.br

Substrate Specificity and Proteolytic Activity Profile

Broad Substrate Hydrolysis of Host Proteins

Secreted aspartic proteases, including Sap4, exhibit broad substrate specificity and are capable of degrading a variety of host proteins. nih.govresearchgate.netwikipedia.orgasm.org This proteolytic activity is crucial for C. albicans to acquire nutrients from the host environment and to facilitate tissue invasion. uniprot.orgnih.govresearchgate.netresearchgate.netasm.org Sap4, along with Sap5 and Sap6, is particularly associated with the hyphal form of C. albicans, which is important for tissue penetration. nih.govasm.orgnih.gov Studies indicate that Sap4-6 may target similar host proteins. nih.gov

Specific Cleavage Sites within Host Substrates (e.g., Histatin-5 (B8235270), Hemoglobin)

Sap4 is known to cleave specific host proteins, including the salivary antimicrobial peptide histatin-5 (Hst 5) and hemoglobin. uniprot.orguniprot.orgproteopedia.org Cleavage of histatin-5 by Saps, including Sap4, is a key mechanism by which C. albicans can evade the host's innate immune defense in the oral cavity. uniprot.orgnih.govuniprot.orgmdpi.com The cleavage rate of histatin-5 varies among different Saps, with the order of activity being Sap2 > Sap9 > Sap3 > Sap7 > Sap4 > Sap1 > Sap8. uniprot.orguniprot.orgproteopedia.orgbibliotekanauki.pl For histatin-5, the first cleavage by Saps, including Sap3, occurs between residues Lys-17 and His-18, generating smaller peptides. uniprot.orguniprot.orgproteopedia.org

Sap4 also acts on human hemoglobin through limited proteolysis to generate antimicrobial hemocidins. uniprot.orguniprot.orgproteopedia.org This process allows the fungus to compete with other microorganisms by utilizing microbicidal peptides derived from a host protein. uniprot.orguniprot.orgproteopedia.org While Saps generally prefer cleavage at the carboxyl side of hydrophobic amino acids, their specificities can differ in detail at the P1 and P'1 sites. nih.gov

Degradation of Structural Proteins (e.g., Keratin)

Sap4 is capable of degrading keratin (B1170402). uniprot.org Keratin is a key structural protein found in tissues such as skin, hair, and nails. nih.govnih.govidrblab.cn The ability of Sap4 to degrade keratin contributes to the invasive potential of C. albicans by facilitating tissue damage and penetration during infection. mdpi.comasm.org

Activation of Host Proteases (e.g., Trypsinogen)

In addition to degrading host proteins for nutrient acquisition and immune evasion, Sap4 can also activate host proteases, such as trypsinogen. uniprot.org Trypsinogen is an inactive precursor (zymogen) that is typically converted to its active form, trypsin, by enteropeptidase in the small intestine. quora.comwjgnet.comcaymanchem.com Trypsin is a serine protease with broad substrate specificity and plays a central role in the activation of other digestive zymogens. wjgnet.compancreapedia.org The activation of host proteases by Sap4 may contribute to the manipulation of the host's proteolytic environment during infection.

Enzyme Kinetics and Activity Parameters

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence them, such as substrate concentration, pH, and temperature. simplepharmanotes.com Understanding the kinetic parameters of Sap4 provides insight into its catalytic efficiency and behavior under different conditions.

Optimal pH Range for Substrate Hydrolysis (e.g., casein-resorufin, Histatin-5)

The enzymatic activity of Sap4 is dependent on pH. The optimal pH for Sap4 activity varies depending on the substrate. Using casein-resorufin as a substrate, the optimum pH for Sap4 is 5.0. uniprot.org Casein-resorufin is a modified protein substrate commonly used in protease assays, where the hydrolysis of casein releases the fluorescent molecule resorufin. usda.govnih.gov When cleaving histatin-5, an antimicrobial peptide found in human saliva, Sap4 exhibits an optimal pH range of 6.0-7.0, which aligns with the typical pH of saliva. uniprot.orgnih.gov Histatin-5 is a 24-amino-acid peptide with fungicidal activity, and its degradation by SAPs is a key mechanism by which C. albicans evades host defenses. uniprot.orgnih.govmdpi.comebi.ac.ukmdpi.com

| Substrate | Optimal pH Range |

| Casein-resorufin | 5.0 |

| Histatin-5 | 6.0-7.0 |

Temperature Dependencies of Enzymatic Activity

Temperature significantly influences enzyme activity. Generally, enzyme activity increases with temperature up to an optimal point, beyond which the activity sharply declines due to denaturation of the enzyme. tutorchase.combbc.co.uklibretexts.org While specific detailed data on the temperature dependence of Sap4 was not extensively found in the provided context, it is understood that enzymes like Sap4 operate within a specific temperature range, and their activity is a function of temperature, following general enzyme kinetics principles. tutorchase.comlibretexts.orgsavemyexams.com Higher temperatures increase molecular motion and collision frequency between enzyme and substrate, leading to increased reaction rates up to a point where the enzyme's structure is compromised by heat. tutorchase.comlibretexts.org

Comparative Cleavage Rates with Other SAP Isoenzymes

The rate at which Sap4 cleaves substrates can be compared to the cleavage rates of other SAP isoenzymes. For the cleavage of histatin-5, the cleavage rate decreases in the order of SAP2 > SAP9 > SAP3 > SAP7 > SAP4 > SAP1 > SAP8. uniprot.orguniprot.org This indicates that Sap4 has a lower cleavage rate for histatin-5 compared to SAP2, SAP9, SAP3, and SAP7, but a higher rate compared to SAP1 and SAP8. uniprot.orguniprot.org This comparative analysis highlights the differential substrate specificities and catalytic efficiencies among the various SAP isoenzymes.

| SAP Isoenzyme | Relative Cleavage Rate (Histatin-5) |

| SAP2 | Highest |

| SAP9 | High |

| SAP3 | High |

| SAP7 | High |

| SAP4 | Moderate |

| SAP1 | Lower |

| SAP8 | Lowest |

Regulation of Enzymatic Activity

The enzymatic activity of Sap4 can be regulated through various mechanisms. One known inhibitor of Sap4 activity is squash aspartic peptidase inhibitor (SQAPI). uniprot.org Regulation of SAP activity can occur at the transcriptional level, with expression being influenced by factors such as cell morphotype and environmental cues. asm.orgnih.gov For instance, SAP4 is predominantly expressed in hyphal cells of C. albicans. asm.org Post-translational modifications, such as acetylation, can also play a role in regulating enzyme activity and other cellular processes in fungi. frontiersin.org The intricate regulation of Sap4 activity allows C. albicans to adapt to different host environments and optimize its proteolytic functions during infection.

Endogenous Regulatory Factors

The expression and activity of Sap4 are subject to endogenous regulatory mechanisms within the fungal cell. The expression of SAP4, along with SAP5 and SAP6, is coordinately regulated with hypha formation in C. albicans. nih.gov This regulation involves transcription factors such as Tec1, whose consensus binding sequences are found in the promoter regions of SAP4, SAP5, and SAP6. nih.gov

Environmental conditions, including temperature and pH, also regulate SAP gene expression and enzyme activity. nih.govmdpi.com While Sap1-Sap3 are often expressed in yeast cells, Sap4-Sap6 are predominantly expressed in hyphal cells, particularly at neutral pH. asm.orgnih.gov

In Saccharomyces cerevisiae, a different context for SAP4 exists. Here, SAP4 is one of four Sit4-associating proteins (Sap4, Sap155, Sap185, and Sap190) that function positively with the protein phosphatase Sit4. nih.govplos.orgnih.gov These SAPs are required for G1 cyclin transcription and bud formation, and they play a role in signaling events controlled by the TOR pathway. nih.govplos.org The SAPs are hyperphosphorylated in cells lacking Sit4, suggesting they might be substrates of Sit4. nih.gov Based on sequence similarity, S. cerevisiae SAPs fall into two groups: SAP4/SAP155 and SAP185/SAP190. nih.gov

Another endogenous molecule, farnesol (B120207), a fungal quorum-sensing molecule, has been shown to downregulate the expression of SAP4, SAP5, and SAP6 genes in C. albicans. This suggests that farnesol may play a role in modulating C. albicans pathogenesis by inhibiting the expression of these SAPs, which are involved in controlling fungal transition and virulence.

Exogenous Inhibitors (e.g., Squash Aspartic Peptidase Inhibitor)

The enzymatic activity of Sap4 can be inhibited by various exogenous molecules. Aspartic peptidases, including Sap4, are generally sensitive to inhibitors like pepstatin A. oup.comoup.comasm.org Pepstatin A, a hexapeptide from Streptomyces, is a well-known inhibitor of aspartyl proteases and has been shown to reduce the adherence of C. albicans yeast cells to human surfaces and block invasion of host tissue by hyphal cells. oup.com

Squash Aspartic Peptidase Inhibitor (SQAPI) is another exogenous inhibitor that has been shown to inhibit the activity of secreted aspartic peptidases, including Sap4. uniprot.orguniprot.org SQAPI belongs to the I55 family of unassigned peptidase inhibitors. ebi.ac.uk

HIV aspartyl protease inhibitors have also been investigated for their activity against C. albicans SAPs. While some HIV protease inhibitors like ritonavir, saquinavir, indinavir, and nelfinavir (B1663628) effectively inhibit Sap1, Sap2, and Sap3, they show only slight inhibition of Sap4, Sap5, and Sap6 activity. nih.gov

The inhibition of Sap4 activity by exogenous compounds highlights the potential for developing protease inhibitors as antifungal therapies targeting C. albicans infections. nih.govdiva-portal.org

Molecular Architecture and Structural Determinants of Secreted Aspartic Protease 4 Sap4 Function

Primary Sequence Analysis and Conservation

Primary sequence analysis of Sap4 provides insights into its evolutionary origins, conserved functional regions, and the presence of specific amino acid motifs critical for its activity and interaction with the host.

Amino Acid Sequence Motifs (e.g., RGD/KGD)

Sap4, along with other members of the SAP4-6 group, contains specific amino acid motifs that are important for its biological function. Notably, Sap4 possesses a single RGD (Arginyl-Glycyl-Aspartic acid) motif within its sequence nih.govresearchgate.net. This RGD motif is recognized for its role in binding to integrins on host epithelial cells, facilitating internalization of the protease nih.govresearchgate.netnih.govwikipedia.org. This interaction is a key step in a proposed "Trojan horse" mechanism by which Saps 4-6 induce apoptosis in host cells nih.govnih.gov. The presence and location of this motif within the protein sequence are critical determinants of this interaction researchgate.net. Mutational studies have shown that substituting the RGD motif in Sap4 renders it ineffective in these processes nih.govnih.gov.

While Sap4 contains a single RGD motif, other closely related proteases like Sap5 and Sap6 exhibit variations, such as RGDKGD for Sap5 and RGDRGD (or RGDCGD in certain strains) for Sap6 nih.govresearchgate.net. This variation in motifs within the SAP4-6 group suggests potential differences in their specific interactions with host integrins or other cellular receptors.

Sequence Homology with Pepsin Family Proteases

Sequence alignments of Saps, including Sap4, against pepsin reveal regions of homology, particularly in the catalytic domains ebi.ac.uknih.govresearchgate.net. However, Saps 4-6 exhibit extra length in certain loop structures, such as arm 1, due to residue insertions not present in pepsin nih.govresearchgate.net. These insertions contribute to the unique structural features of these Saps and may be related to their specific functions, such as integrin binding researchgate.net.

Three-Dimensional Structure and Conformational Dynamics

The biological function of Sap4 is ultimately executed through its three-dimensional structure, which provides the framework for its active site, substrate binding, and interactions with other molecules.

Homology Modeling and Crystal Structure Analyses

While crystal structures are available for several C. albicans Saps, including Sap1, Sap2, Sap3, and Sap5, a specific crystal structure for Sap4 is not explicitly mentioned as readily available in the search results nih.govresearchgate.netjapsonline.com. However, given the sequence homology within the SAP family and with other aspartic proteases, homology modeling can be employed to predict the three-dimensional structure of Sap4 using known structures of related Saps or pepsin-like proteases as templates fiveable.meslideshare.netmicrobenotes.comisroset.org. Homology modeling relies on the principle that proteins with similar sequences tend to have similar structures fiveable.memicrobenotes.com.

Active Site and Substrate Binding Pocket Features

Aspartic proteases, including Sap4, are characterized by a catalytic mechanism involving two conserved aspartate residues at the active site ebi.ac.ukmdpi.comnih.govelsevier.es. These residues are located within characteristic sequence motifs, such as Asp-Thr-Gly and Gly-Hydrophobic-Hydrophobic-Gly, which form critical structural elements of the active site cleft elsevier.es. The active site is typically a three-dimensional cleft or crevice formed by amino acid residues from different parts of the protein sequence slideshare.net.

The substrate binding pocket of aspartic proteases is an extended cleft located between the two lobes of the molecule ebi.ac.uknih.gov. This pocket accommodates the substrate polypeptide chain, positioning the scissile bond near the catalytic aspartates for hydrolysis nih.gov. The features of the substrate binding pocket, including its size, shape, and the nature of the amino acid residues lining it, determine the substrate specificity of the enzyme researchgate.net. While specific details regarding the precise contours and residues of the Sap4 substrate binding pocket are not extensively detailed in the provided results, it is understood to be adapted for the cleavage of host proteins, contributing to virulence ebi.ac.uknih.govmdpi.com.

Structural Elements for Ligand Interaction

The three-dimensional structure of Sap4 contains structural elements that mediate interactions with various ligands, including substrates, inhibitors, and host factors like integrins. The RGD motif, located within an extended loop structure (arm 1) in Saps 4-6, serves as a key structural element for interaction with host integrins nih.govresearchgate.net. The unique structure of arm 1 in these Saps, characterized by residue insertions compared to pepsin, is suggested to be related to the presentation of the integrin-binding motif nih.govresearchgate.net.

Beyond substrate binding at the active site, Sap4's interactions with other molecules are crucial for its function. The binding of ligands can induce conformational changes in proteins, influencing their activity and interactions elifesciences.orguwo.cauni-goettingen.de. Structural analyses and modeling can help elucidate how ligands bind to Sap4 and the resulting structural rearrangements that occur japsonline.comnih.govresearchgate.netnih.govnih.gov. For instance, studies on related Saps have utilized molecular docking to investigate interactions with potential inhibitors, providing insights into the binding modes and critical residues involved japsonline.comjapsonline.com. The specific structural elements beyond the active site and the RGD motif that are involved in other ligand interactions of Sap4 would require further detailed structural and functional studies.

Structure-Function Relationships

Sap4 is an aspartyl protease characterized by a bilobed molecular structure with the active site situated between the two lobes. elsevier.es Like other aspartic proteases, Sap4 is typically synthesized as an inactive precursor, a zymogen, which undergoes autocatalytic conversion triggered by a change in pH to become catalytically active. elsevier.es

Biochemical analyses of recombinant Sap4 have shown it to be optimally active at pH 4.5, a pH optimum higher than that observed for Sap1, Sap2, and Sap3. Notably, Sap4 retains significant activity at pH 7.0, suggesting its functional relevance in neutral pH environments encountered during host infection. Sap4, along with Sap5 and Sap6, are particularly associated with the hyphal form of C. albicans, which is important for tissue invasion. uniprot.orgresearchgate.netdiva-portal.org

The substrate specificity of Sap4 contributes to its role in pathogenesis. While a consensus cleavage sequence for Sap4 and Sap5 on glucagon (B607659) was not revealed in one study, Sap4 has demonstrated increased specific activity towards substrates like fluorocasein compared to Sap1-3. SAPs in general show preferential cleavage at the carboxyl side of hydrophobic amino acids. uniprot.orguniprot.org Sap4 is known to cleave histatin-5 (B8235270) (Hst 5), a human saliva peptide with fungicidal activity, contributing to the fungus's defense against host innate immunity. uniprot.org The rate of Hst 5 cleavage varies among SAPs, with Sap4 exhibiting a lower rate than Sap2, Sap9, and Sap3, but a higher rate than Sap1 and Sap8. uniprot.org

Role of Specific Residues in Catalysis and Substrate Binding

The catalytic mechanism of aspartic proteases like Sap4 relies on two highly conserved aspartic acid residues located within the active site. mdpi.comelsevier.esdiva-portal.org These residues are essential for proteolytic activity and participate in the hydrolysis of peptide bonds, involving a water molecule as a nucleophile. elsevier.es

The active site architecture includes conserved sequence motifs that form psi loops. These motifs are characterized by sequences such as Asp-Thr-Gly (I), Gly-Hydrophobic-Hydrophobic-Gly (II) forming the first psi loop, and Asp-Thr/Ser-Gly (III), Ile-Hydrophobic-Gly-Asp/Gln/Asn (IV) forming the second psi loop. elsevier.es Crystallographic studies of other SAPs have shown how each lobe of the protein contributes one of the essential aspartic acid residues to the active site located between them. elsevier.es

Beyond the catalytic aspartates, four conserved cysteine residues are crucial for maintaining the correct three-dimensional structure of SAP family members, including Sap4, which is vital for their function. mdpi.com Interactions between specific residues within the substrate binding pockets of Sap4 and potential inhibitors have been visualized, highlighting the importance of these residues in substrate recognition and binding. researchgate.net The substrate binding site of proteases is described by subsites (S1, S2, S3, etc.) that accommodate corresponding amino acid residues (P1, P2, P3, etc.) of the substrate. diva-portal.org Crucial substrate binding pockets on SAPs, including Sap4, are considered to be the S3 and S4 pockets. researchgate.net

Table 1: Key Catalytic and Structural Residues in Sap4

| Feature | Description | Role |

| Catalytic Aspartates | Two conserved aspartic acid residues | Essential for peptide bond hydrolysis |

| Conserved Motifs | Asp-Thr-Gly (I), Gly-Hydrophobic-Hydrophobic-Gly (II), Asp-Thr/Ser-Gly (III), Ile-Hydrophobic-Gly-Asp/Gln/Asn (IV) | Form active site psi loops |

| Cysteine Residues | Four conserved residues | Maintain protein three-dimensional structure |

Influence of Post-Translational Modifications on Conformation and Activity

Post-translational modifications (PTMs) are chemical alterations to proteins that can significantly influence their structure, activity, localization, and interactions. In fungi, PTMs such as glycosylation, phosphorylation, acetylation, ubiquitination, and GPI anchor addition are known to occur and play roles in conferring structural options, regulating function, and targeting proteins. nih.govnih.gov

Evidence suggests that Sap4 undergoes post-translational modifications in vivo. asm.org Studies on recombinant Sap4 expressed in Pichia pastoris revealed an experimental mass larger than the deduced mass, with the difference attributed to attached sugar residues. Glycopeptide fragment ion analysis indicated the presence of mannose and N-acetyl glucosamine (B1671600), suggesting a pattern of O-linked glycosylation in the recombinant protein, despite the absence of consensus N-linked glycosylation sites.

While phosphorylation is a critical PTM in many cellular processes in fungi, specific details regarding the phosphorylation of Candida albicans Sap4 and its direct impact on its conformation and activity are not extensively detailed in the provided search results. However, fungal proteins in general can be subject to phosphorylation, which can affect enzymatic activity and other properties. nih.govresearchgate.net Glycosylation, particularly the addition of mannose residues, is considered a highly important modification for proteins in the fungal cell wall and secreted proteins. nih.gov These modifications can influence protein folding, stability, and interaction with the environment or host factors, thereby indirectly affecting Sap4's function and potentially its substrate access and cleavage efficiency.

Table 2: Observed and Potential Post-Translational Modifications of Sap4

| Modification | Status | Details | Potential Impact on Function |

| Glycosylation | Observed | O-linked glycosylation suggested; involves mannose and N-acetyl glucosamine | Influences protein mass, potentially folding, stability, and interactions |

| Phosphorylation | Potential | Predicted sites exist asm.org; general fungal PTM nih.govresearchgate.net | Potential regulatory control of activity or interactions |

| Acetylation | Potential | General fungal PTM nih.gov | Could affect enzymatic activity nih.gov |

Table 3: Biochemical Properties of Sap4

| Property | Value | Notes |

| Optimum pH | 4.5 | Higher than Sap1-3 |

| Activity at pH 7.0 | Significant activity retained | Suggests role in neutral pH host sites |

| Specific Activity (optimum pH) | 239 J.Lg tyrosine equivalents/min | Measured towards a protein substrate |

| Substrate Preference | Preferential cleavage at carboxyl of hydrophobic amino acids uniprot.orguniprot.org | Broad specificity compared to some other SAPs mdpi.com |

| Histatin-5 Cleavage Rate | Lower than Sap2, Sap9, Sap3; Higher than Sap1, Sap8 uniprot.org | Contributes to immune evasion uniprot.org |

Mechanisms of Host Pathogen Interaction Mediated by Secreted Aspartic Protease 4 Sap4

Adherence and Recognition of Host Cell Surfaces

Adhesion to host cell surfaces is an essential initial step for C. albicans infection. nih.govmdpi.com While other adhesins are involved, Sap proteins, including Sap4, contribute to this process. nih.govasm.org

A significant mechanism by which Sap4 interacts with host cells is through specific amino acid motifs that bind to host integrins. Sap4 contains RGD (Arginine-Glycine-Aspartic acid) and/or KGD (Lysine-Glycine-Aspartic acid) motifs within its sequence. nih.govnih.govmdpi.comresearchgate.net These motifs are recognized by integrins, which are transmembrane receptors found on the surface of various host cells, including epithelial cells and neutrophils. nih.govnih.govmdpi.com Binding of Sap4 to integrins via these motifs is crucial for subsequent events in the infection process. nih.govnih.govresearchgate.net This interaction has been demonstrated in studies using epithelial cell lines like A549 and human tongue keratinocytes SCC-15 cells. nih.govnih.gov The binding can be inhibited by RGD-containing peptides or by mutating the RGD motifs in Sap4, highlighting the specificity of this interaction. nih.govnih.gov

Beyond integrins, Sap4's interaction with epithelial cells may involve other receptors. While the Als (Agglutinin-like sequence) proteins are well-known C. albicans adhesins that interact with receptors like E-cadherin, EGFR, and HER2 on epithelial cells, the specific epithelial cell receptors directly targeted by Sap4, other than integrins, are still under investigation. mdpi.comnih.govnih.govplos.orgresearchgate.net Studies have shown that Sap4-6 subfamily members can modulate the expression of keratinocyte differentiation markers, suggesting broader interactions with epithelial cell physiology. nih.gov

Binding to Host Integrins via RGD/KGD Motifs

Cellular Entry and Intracellular Trafficking

Following adherence, C. albicans can invade host cells through various mechanisms, including induced endocytosis, a process that can be facilitated by Sap4. nih.govnih.govnih.gov

Sap4, particularly through its RGD/KGD motifs and binding to integrins, can trigger the internalization of the protease into host epithelial cells. nih.govnih.govresearchgate.netsemanticscholar.org This process occurs via endocytosis, where the host cell membrane engulfs the bound Sap4. nih.govnih.govresearchgate.netthno.orgresearchgate.netrevvity.com This internalization is a key step in what has been described as a "Trojan horse mechanism," where the protease is taken into the cell to exert its effects intracellularly. researchgate.netnih.govnih.gov Endocytosis is an energy-dependent process involving the formation of vesicles. thno.orgrevvity.commst.edu

Upon internalization, Sap4-containing vesicles traffic through the host cell's endosomal system. nih.govnih.govresearchgate.netthno.org The endosomal system is a network of membrane-bound compartments involved in sorting and transporting internalized material. thno.orgplos.orgnih.gov Sap4 is delivered to endosomes and subsequently to lysosomes. nih.govnih.govresearchgate.netthno.org Lysosomes are acidic organelles containing hydrolytic enzymes, traditionally known for degrading waste materials and pathogens. thno.orgrevvity.complos.orgnih.gov The acidic environment of lysosomes (around pH 5) is optimal for the proteolytic activity of Sap4. researchgate.netnih.gov

Data on Sap4 trafficking:

| Event | Location | Optimal pH |

| Binding to Integrins | Host Cell Surface | Neutral |

| Internalization | Endocytosis Vesicles | - |

| Trafficking | Endosomes | ~6.0-6.5 |

| Arrival and Activity | Lysosomes | ~5.0 |

Endocytosis and Internalization Pathways

Modulation of Host Cellular Physiology

Once inside the host cell, particularly within lysosomes, Sap4 can modulate various aspects of cellular physiology, contributing to pathogenesis. researchgate.netnih.govnih.gov

One significant effect of internalized Sap4 (and Sap5 and Sap6) is the partial permeabilization of lysosomal membranes. researchgate.netnih.govnih.gov This can be measured by the redistribution of lysosomal dyes, such as acridine (B1665455) orange, to the cytosol. researchgate.netnih.gov The leakage of lysosomal contents, including proteases like cathepsin D, into the cytoplasm can trigger downstream events. researchgate.net This lysosomal membrane permeabilization is a critical step in the induction of host cell apoptosis (programmed cell death) via caspase activation. researchgate.netnih.govnih.gov This "Trojan horse mechanism" allows C. albicans to induce damage to epithelial cells from within, potentially facilitating tissue invasion and dissemination. researchgate.netnih.govnih.gov

Furthermore, Sap4 and Sap6 have been shown to induce neutrophil extracellular traps (NETs), a defense mechanism employed by neutrophils. mdpi.comfrontiersin.org This induction involves both ROS-dependent and ROS-independent signaling pathways, primarily through interactions with the CD11b receptor on neutrophils. mdpi.comfrontiersin.org Sap4 is among the most efficient Saps in triggering NET release. frontiersin.org

Sap4 also contributes to the degradation of host defense molecules. It has been shown to cleave histatin-5 (B8235270), an antimicrobial peptide found in human saliva, albeit at a lower rate compared to some other Saps like Sap2 and Sap9. mdpi.comuniprot.orgbibliotekanauki.pl This degradation can help C. albicans evade the host's innate immune response. mdpi.comuniprot.org

Table of Sap4 activities and their effects:

| Activity | Host Target/Location | Effect on Host Cell/Response |

| Binding via RGD/KGD motifs | Integrins on Epithelial Cells | Triggers Endocytosis |

| Internalization | Epithelial Cells | Entry into Endosomal/Lysosomal Compartments |

| Proteolytic Activity (within lysosome) | Lysosomal Membrane Proteins | Partial Lysosomal Membrane Permeabilization |

| Release of Lysosomal Contents | Cytosol | Caspase Activation, Induction of Apoptosis |

| Interaction with Neutrophils | CD11b receptor | Induction of Neutrophil Extracellular Traps (NETs) |

| Proteolytic Degradation | Histatin-5 | Inactivation of Antimicrobial Peptide |

Lysosomal Membrane Permeabilization

Research indicates that Sap4, similar to Sap6, can induce the permeabilization of lysosomal membranes in host cells. researchgate.netnih.gov This process has been observed in epithelial cells, such as A549 cells and human tongue keratinocyte SCC-15 cells. researchgate.netnih.gov Studies using acridine orange, a lysosomotropic dye, have shown that treatment with Sap4 leads to the redistribution of the dye from the lysosomes into the cytosol, indicating lysosomal membrane permeabilization (LMP). researchgate.netnih.gov This effect is dependent on the proteolytic activity of Sap4, as inhibition of its enzymatic function abolishes the permeabilization. researchgate.net The internalization of Sap4 into host cells, often mediated by interactions with host cell integrins via RGD/KGD motifs present in the protease, appears to be a crucial step preceding LMP. nih.govmdpi.com

Data on Sap4-induced lysosomal membrane permeabilization:

| Cell Type | Sap Treatment | Acridine Orange Redistribution | Proteolytic Activity Required | Integrin Binding Involved | Source |

| A549 epithelial cells | Sap4 | Yes | Yes | Yes | researchgate.netnih.gov |

| Human tongue keratinocyte SCC-15 | Sap4 | Yes | Yes | Yes | nih.gov |

Activation of Intracellular Signaling Cascades

The interaction of Sap4 with host cells can trigger the activation of various intracellular signaling cascades. While the specific pathways activated by Sap4 are still under investigation, studies on C. albicans interactions with host cells in general highlight the involvement of signaling events in mediating host responses, including those leading to cell death and immune modulation. frontiersin.orgreumatologiaclinica.orgnih.govfiveable.me For instance, Sap4 and Sap6 have been shown to activate neutrophil extracellular traps (NETs) release, involving both ROS-dependent and ROS-independent pathways, and interacting with receptors like CD11b and CD11a. mdpi.comfrontiersin.org This suggests that Sap4 can initiate complex downstream signaling events upon engaging with host cell surface molecules.

Induction of Programmed Cell Death (Apoptosis)

Sap4 is implicated in the induction of programmed cell death, or apoptosis, in host cells. researchgate.netresearchgate.netnih.gov This contributes to tissue damage and facilitates fungal invasion. nih.govresearchgate.netnih.gov Studies have demonstrated that exposure of epithelial cells to Sap4 leads to an increase in the population of cells undergoing early and late apoptosis. researchgate.net

Apoptosis is typically executed through the activation of a cascade of cysteine proteases known as caspases. nih.govyoutube.comcajmpsi.comscielo.org Sap4-induced apoptosis involves the activation of caspases, particularly caspase-3. researchgate.netnih.gov The permeabilization of lysosomal membranes by Sap4 can lead to the release of lysosomal contents into the cytosol, which in turn can trigger caspase activation, either directly or indirectly through the mitochondrial pathway. nih.govnih.gov Research indicates that Sap4 treatment results in a significant increase in caspase-3 activity over time in host cells. researchgate.net This caspase activation is a critical step in the apoptotic process initiated by Sap4.

Data on Sap4-induced caspase-3 activation:

| Cell Type | Sap Treatment | Caspase-3 Activity Increase | Time Points Observed | Source |

| A549 epithelial cells | Sap4 | Significant increase | 18 h, 24 h, 48 h | researchgate.net |

Sap4-induced apoptosis is characterized by the typical morphological and biochemical hallmarks associated with this form of programmed cell death. nih.govbiorxiv.orgjournalofoncology.orgresearchgate.netencyclopedia.pubebi.ac.uk These hallmarks include changes such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.govbiorxiv.orgjournalofoncology.orgresearchgate.netencyclopedia.pubebi.ac.uk While specific detailed descriptions of these hallmarks directly attributable to Sap4 were not extensively found, the observed increase in early and late apoptotic cell populations upon Sap4 exposure, coupled with caspase activation, strongly suggests the presence of these characteristic features. researchgate.net Early apoptosis can be detected by methods like Annexin V staining, which identifies the externalization of phosphatidylserine, an early event in apoptosis. researchgate.netjournalofoncology.org

Caspase Activation Pathways

Nutrient Acquisition from Host Proteins

A fundamental role of secreted aspartic proteases, including Sap4, in C. albicans pathogenesis is the acquisition of nutrients from the host environment. nih.govresearchgate.netfrontiersin.orguniprot.orgresearchgate.net Sap4 can degrade a variety of host proteins, providing the fungus with essential amino acids for growth and proliferation. nih.govresearchgate.netfrontiersin.orguniprot.orgresearchgate.net This proteolytic activity is crucial for C. albicans to survive and thrive within the host, particularly in nutrient-limited environments. nih.govresearchgate.net Sap4 exhibits preferential cleavage at the carboxyl side of hydrophobic amino acids and can degrade proteins like keratin (B1170402) and human hemoglobin, although the latter may involve limited proteolysis. uniprot.org The ability of Sap4 to break down host proteins contributes significantly to the fungus's ability to invade tissues and disseminate. nih.govresearchgate.netresearchgate.net

Table of Sap4 Substrates (Examples):

| Substrate | Type of Molecule | Biological Relevance | Source |

| Histatin-5 (Hst 5) | Peptide | Human salivary antimicrobial peptide | mdpi.comuniprot.orgbibliotekanauki.pluniprot.org |

| Keratin | Protein | Structural protein in epithelial tissues | uniprot.org |

| Human Hemoglobin | Protein | Oxygen-carrying protein in blood | uniprot.orguniprot.org |

| Epithelial Cadherin | Protein | Cell-cell adhesion protein in epithelial tissues | mdpi.comnih.gov |

| Gastrointestinal Mucins | Glycoprotein | Protective layer in the gastrointestinal tract | mdpi.com |

Pathobiological Significance of Secreted Aspartic Protease 4 Sap4 in Candida Infections

Contribution to Candida albicans Virulence

Sap4, Sap5, and Sap6 are considered important contributors to the virulence of C. albicans, particularly in the context of systemic infections. arvojournals.orgscirp.orgmdpi.com Studies using C. albicans mutants have demonstrated the collective importance of this subfamily; a triple deletion of the SAP4, SAP5, and SAP6 genes results in attenuated virulence in C. albicans. scirp.orgfrontiersin.org The expression of SAP4 is also observed to be upregulated during biofilm formation in certain models, suggesting a role in the complex architecture and resistance of biofilms. mdpi.com Sap4, along with Sap5 and Sap6, is primarily produced by the hyphal form of C. albicans. oup.com

Facilitation of Mucosal Surface Penetration

Saps play a role in facilitating the penetration of fungal cells through epithelial and endothelial barriers. asm.org Active penetration of mucosal surfaces is a process driven by the fungus itself, involving the extension of hyphae and the action of hyphae-associated factors such as Sap4, Sap5, and Sap6. frontiersin.orgtandfonline.commdpi.com Specifically, Sap4, Sap5, and Sap6 have been implicated in the penetration of mucosal surfaces, a critical step preceding systemic infection. nih.gov A notable mechanism by which Sap4-6 facilitate this penetration involves the presence of RGD/KGD amino acid motifs within their structure. nih.gov These motifs allow the proteases to bind to integrins on the surface of epithelial cells, leading to their internalization into endosomes and lysosomes. nih.gov This process can induce apoptosis in epithelial cells through a mechanism described as a "Trojan horse," involving the partial permeabilization of lysosomal membranes and subsequent activation of caspases. nih.gov While other Saps like Sap2 and Sap5 have been shown to degrade components of mucosal barriers such as mucins and E-cadherin, the specific contribution of Sap4 to the direct degradation of these molecules is part of the broader activity of the Sap family in breaching host barriers. scirp.orgmdpi.commdpi.comnih.gov The expression of SAP4 has been linked to invasion into deeper tissue layers. biorxiv.org

Role in Tissue Invasion and Dissemination

Sap4, Sap5, and Sap6 are known to influence the virulence observed in experimental models of disseminated candidiasis and candidal peritonitis. arvojournals.org Within the Sap family, Sap4 is considered essential for hyphal invasion. bibliotekanauki.pl The activity of Sap4-6 is required for the invasion of parenchymal organs. asm.org The proteolytic activity characteristic of Saps contributes to the degradation of proteins within the extracellular matrix (ECM), which can facilitate the dissemination of C. albicans throughout the host. scirp.orgmdpi.com As Sap4-6 are associated with hyphae formation, they contribute to the ability of hyphae to penetrate individual host cells and move through intercellular spaces, thereby promoting tissue invasion. scirp.org

Impact on Host Immune Responses

Beyond their direct role in tissue degradation, Saps also significantly impact host immune responses, often enabling C. albicans to evade or modulate the host's defense mechanisms. scirp.orgmdpi.com Sap4, Sap5, and Sap6 play an important role in the survival of C. albicans when it interacts with macrophages, immune cells that are crucial for clearing fungal pathogens. asm.org Furthermore, Sap4 and Sap6 have been identified as potent inducers of neutrophil extracellular traps (NETs), a defense mechanism employed by neutrophils, and this induction primarily occurs via the CD11b receptor. frontiersin.org

Degradation of Immune Defense Proteins (e.g., Histatin-5)

A key strategy employed by Saps to counteract host defenses is the degradation of antimicrobial peptides. Saps 1-4 and Sap7-10 have the capacity to cleave Histatin-5 (B8235270) (Hst5), a prominent antifungal peptide found in human saliva. mdpi.com Sap4 plays a role in the degradation of Histatin-5, contributing to the fungus's defense against this host peptide. uniprot.org Sap4 exhibits Hst5-degrading activity, particularly at pH values between 6 and 7, which are relevant to the oral environment. bibliotekanauki.pl While Sap2, Sap9, Sap3, and Sap7 demonstrate faster cleavage rates of Hst5, Sap4's activity is notable and exceeds that of Sap1 and Sap8. bibliotekanauki.pluniprot.orguniprot.org The proteolytic cleavage of Hst5 by Saps can lead to a reduction or complete loss of its antifungal potential, thereby benefiting the invading fungus. bibliotekanauki.pl In addition to Hst5, Saps can also degrade other host defense proteins, including salivary lactoferrin, lactoperoxidase, and components of the complement system, although the specific involvement of Sap4 in the degradation of all these proteins is not as extensively documented as for Hstatin-5. mdpi.com

Generation of Antimicrobial Peptides from Host Proteins (e.g., Hemocidins)

Saps also possess the ability to engage in limited proteolysis of human hemoglobin, a host protein, to generate peptides known as hemocidins, which exhibit antimicrobial properties. uniprot.org This mechanism allows C. albicans to potentially compete with other microorganisms within the same physiological niche by utilizing these generated microbicidal peptides. uniprot.org While the generation of hemocidins is a function attributed to the Sap family, the specific contribution of Sap4 to this process is not detailed in the available information. uniprot.orgresearchgate.net

Modulation of Inflammatory Processes

Saps are known to modulate host inflammatory processes. mdpi.com Sap4 and Sap5 have been linked to the induction of hyphae and are highly expressed during murine models of vulvovaginal candidiasis (VVC), where their presence can promote the infiltration of neutrophils, key cells in the inflammatory response. oup.com Conversely, one study indicated that C. albicans deficient in SAP4-6 resulted in reduced vaginal inflammation, suggesting their contribution to the inflammatory pathology. oup.com As mentioned earlier, Sap4 and Sap6 are efficient inducers of NETs, which are components of the host's inflammatory response. frontiersin.org Studies on the effects of recombinant Saps on human monocytes have shown that Sap1, Sap2, and Sap6 can induce the secretion of proinflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). asm.org While the direct effect of Sap4 on the induction of these specific cytokines was not detailed in this study, its role in modulating inflammation is supported by its association with neutrophil infiltration and NET induction. The inflammatory response triggered by Saps can occur independently of their proteolytic activity and may involve mechanisms such as denaturation and the activation of signaling pathways like Akt/NF-κB. asm.org The ability of Sap4-6 to facilitate the survival and escape of C. albicans from macrophages also represents a form of immune modulation, as macrophages are central to initiating and regulating inflammatory responses. asm.orgfrontiersin.org

Compound and Protein List

| Name | Type | Identifier |

| Secreted Aspartic Protease 4 (Sap4) | Protein | UniProt: Q5A8N2 |

| Histatin-5 (Hst5) | Peptide | PubChem CID: 16132341 |

| Hemoglobin | Protein | PubChem CID: 24747 |

| Pepstatin A | Small Molecule | PubChem CID: 441057 |

| Candida albicans | Organism | - |

| E-cadherin | Protein | - |

| Mucins | Glycoproteins | - |

| Extracellular matrix (ECM) proteins | Proteins | - |

| Integrins | Proteins | - |

| Interleukin-1β (IL-1β) | Protein | - |

| Tumor Necrosis Factor alpha (TNF-α) | Protein | - |

| Interleukin-6 (IL-6) | Protein | - |

| Neutrophil extracellular traps (NETs) | Structure | - |

| CD11b receptor | Protein | - |

| Hemocidins | Peptides | - |

Role in Specific Candidiasis Manifestations

Oral Candidiasis Pathogenesis

In oral candidiasis, Candida albicans interacts with the oral epithelium, leading to adhesion, invasion, and tissue damage mdpi.com. While SAP1 and SAP3 transcripts have been observed in patients with oral candidiasis, SAP2 and the SAP4 to SAP6 subfamily are reported as predominant proteinase genes expressed in the oral cavity of both Candida carriers and patients nih.govnih.gov. SAP4, SAP5, or SAP6 mRNA was detected in all subjects in one study nih.gov. Although SAP1 to SAP3 are considered important in oral disease, SAP4 to SAP6 are apparently not required for the initial stages in some models nih.gov. However, the SAP4-SAP6 subfamily's ubiquitous expression in mucosal infections suggests a potential role, possibly for housekeeping functions or constant interaction with mucosal surfaces nih.gov. Research using an oral tissue model indicated that a mutant deficient in SAP4, SAP5, and SAP6 showed reduced capacity to degrade E-cadherin and disrupt the epithelium compared to the wild type, suggesting a contribution of these proteases to epithelial damage in the oral cavity . SAP4, along with SAP1, SAP7, SAP8, SAP9, and SAP10, has also been shown to cleave histatin-5, an antifungal peptide found in human saliva, which could contribute to immune evasion in the oral environment mdpi.comuniprot.orguniprot.org.

Vaginal Candidiasis Pathogenesis

Vulvovaginal candidiasis (VVC) is a common infection where Candida species, primarily C. albicans, transition from commensal organisms to pathogens microbiologyjournal.orgjbpml.org.br. Several virulence factors, including Sap proteins, are involved in VVC pathogenesis microbiologyjournal.orgnih.gov. SAP genes, including SAP4, are frequently expressed in vaginal infection samples jbpml.org.brscirp.org. Studies have shown that SAP4, SAP5, and SAP6 genes are more frequently expressed in C. albicans strains isolated from women with vaginal candidiasis microbiologyjournal.orgscirp.org. The expression of SAP4-SAP6 genes has been associated with hyphae development in vitro, which may facilitate the attachment of C. albicans to the vaginal mucosa scirp.org. While some studies suggest SAP1-SAP3 are more important for mucosal infections, others indicate that SAP1, SAP2, SAP4, and SAP5 are involved in vaginitis nih.govarvojournals.org. A study evaluating SAP gene presence in vaginal C. albicans isolates found a high prevalence of the SAP4 gene (90.9%) in isolates associated with infection jbpml.org.br. The proteins encoded by these genes are linked to fungal adherence to human cells, alterations in morphogenesis, biofilm formation, and potential evasion of phagocytosis jbpml.org.br. In a model of reconstituted human vaginal epithelium, all SAP genes, including SAP4, were expressed, suggesting their collective importance in the pathogenesis of vaginal infection jbpml.org.brscirp.org.

Disseminated Candidiasis and Systemic Infections

Disseminated candidiasis and systemic infections occur when Candida spreads from mucosal surfaces to internal organs, often in immunocompromised individuals floradergisi.orgnih.gov. Secreted aspartyl proteinases, particularly SAP4, SAP5, and SAP6, play a significant role in the pathogenesis of systemic infections nih.govfloradergisi.orgmdpi.com. These proteases are effective in systemic infections and are associated with tissue damage and evasion of the host immune response microbiologyjournal.orgfloradergisi.org. Studies using SAP-deleted mutants have indicated a more marked decrease in virulence for systemic infection with SAP4-SAP6 deleted mutants compared to SAP1-SAP3 mutants oup.com. SAP4 to SAP6 are thought to be important during the initial phases of organ invasion, while SAP1 to SAP3 may be more involved in later stages after infection is established nih.gov. The expression of SAP4 to SAP6 has been detected in a high percentage of C. albicans cells during the course of infection in murine gastrointestinal models nih.gov. Furthermore, SAP4 and SAP6 have been shown to be essential for activating systemic Toll-dependent immunity in a Drosophila model of gastrointestinal infection, highlighting their role in host-pathogen interactions during systemic spread biologists.com. SAP4-SAP6 can also induce apoptosis of epithelial cells through a "Trojan horse" mechanism involving binding to integrins and internalization, potentially facilitating tissue penetration and dissemination nih.gov. The presence of the SAP4 gene has been detected in a high percentage (98%) of C. albicans isolates from blood samples, suggesting its contribution to systemic infections floradergisi.org.

Corneal Candidiasis (Keratitis) Pathogenesis

Corneal candidiasis, or keratitis, is an opportunistic fungal infection of the eye arvojournals.org. While SAP1, SAP2, or SAP3 are indicated to contribute to oral, cutaneous, and vaginal infections, SAP4, SAP5, and/or SAP6 influence the virulence of experimental disseminated candidiasis arvojournals.org. Research suggests that SAP6 is particularly involved in the pathogenesis of C. albicans keratitis arvojournals.org. However, studies using single-null mutants showed that SAP4 and SAP5 single-null mutants produced moderately severe keratitis, although SAP6-altered strains did not establish persistent infection in the murine cornea arvojournals.org. This indicates a potential, albeit perhaps less critical than SAP6, role for SAP4 in the initial stages of corneal infection. The importance of Sap6p and the transcription factor Efg1p in candidiasis is likely related to the yeast-to-hypha transition, a process also associated with Sap6p production arvojournals.org. The initial events of C. albicans keratitis may share molecular processes with invasive candidiasis, where SAP4-SAP6 play a role arvojournals.org.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Secreted Aspartic Protease 4 (Sap4) | 85261607 |

Role in Specific Candidiasis Manifestations

Oral Candidiasis Pathogenesis

In oral candidiasis, Candida albicans interacts with the oral epithelium, leading to adhesion, invasion, and tissue damage. mdpi.com While SAP1 and SAP3 transcripts have been observed in patients with oral candidiasis, SAP2 and the SAP4 to SAP6 subfamily are reported as predominant proteinase genes expressed in the oral cavity of both Candida carriers and patients. nih.govnih.gov SAP4, SAP5, or SAP6 mRNA was detected in all subjects in one study. nih.gov Although SAP1 to SAP3 are considered important in oral disease, SAP4 to SAP6 are apparently not required for the initial stages in some models. nih.gov However, the SAP4-SAP6 subfamily's ubiquitous expression in mucosal infections suggests a potential role, possibly for housekeeping functions or constant interaction with mucosal surfaces. nih.gov Research using an oral tissue model indicated that a mutant deficient in SAP4, SAP5, and SAP6 showed reduced capacity to degrade E-cadherin and disrupt the epithelium compared to the wild type, suggesting a contribution of these proteases to epithelial damage in the oral cavity. SAP4, along with SAP1, SAP7, SAP8, SAP9, and SAP10, has also been shown to cleave histatin-5, an antifungal peptide found in human saliva, which could contribute to immune evasion in the oral environment. mdpi.comuniprot.orguniprot.org

Vaginal Candidiasis Pathogenesis

Vulvovaginal candidiasis (VVC) is a common infection where Candida species, primarily C. albicans, transition from commensal organisms to pathogens. microbiologyjournal.orgjbpml.org.br Several virulence factors, including Sap proteins, are involved in VVC pathogenesis. microbiologyjournal.orgnih.gov SAP genes, including SAP4, are frequently expressed in vaginal infection samples. jbpml.org.brscirp.org Studies have shown that SAP4, SAP5, and SAP6 genes are more frequently expressed in C. albicans strains isolated from women with vaginal candidiasis. microbiologyjournal.orgscirp.org The expression of SAP4-SAP6 genes has been associated with hyphae development in vitro, which may facilitate the attachment of C. albicans to the vaginal mucosa. scirp.org While some studies suggest SAP1-SAP3 are more important for mucosal infections, others indicate that SAP1, SAP2, SAP4, and SAP5 are involved in vaginitis. nih.govarvojournals.org A study evaluating SAP gene presence in vaginal C. albicans isolates found a high prevalence of the SAP4 gene (90.9%) in isolates associated with infection. jbpml.org.br The proteins encoded by these genes are linked to fungal adherence to human cells, alterations in morphogenesis, biofilm formation, and potential evasion of phagocytosis. jbpml.org.br In a model of reconstituted human vaginal epithelium, all SAP genes, including SAP4, were expressed, suggesting their collective importance in the pathogenesis of vaginal infection. jbpml.org.brscirp.org

Disseminated Candidiasis and Systemic Infections

Disseminated candidiasis and systemic infections occur when Candida spreads from mucosal surfaces to internal organs, often in immunocompromised individuals. floradergisi.orgnih.gov Secreted aspartyl proteinases, particularly SAP4, SAP5, and SAP6, play a significant role in the pathogenesis of systemic infections. nih.govfloradergisi.orgmdpi.com These proteases are effective in systemic infections and are associated with tissue damage and evasion of the host immune response. microbiologyjournal.orgfloradergisi.org Studies using SAP-deleted mutants have indicated a more marked decrease in virulence for systemic infection with SAP4-SAP6 deleted mutants compared to SAP1-SAP3 mutants. oup.com SAP4 to SAP6 are thought to be important during the initial phases of organ invasion, while SAP1 to SAP3 may be more involved in later stages after infection is established. nih.gov The expression of SAP4 to SAP6 has been detected in a high percentage of C. albicans cells during the course of infection in murine gastrointestinal models. nih.gov Furthermore, SAP4 and SAP6 have been shown to be essential for activating systemic Toll-dependent immunity in a Drosophila model of gastrointestinal infection, highlighting their role in host-pathogen interactions during systemic spread. biologists.com SAP4-SAP6 can also induce apoptosis of epithelial cells through a "Trojan horse" mechanism involving binding to integrins and internalization, potentially facilitating tissue penetration and dissemination. nih.gov The presence of the SAP4 gene has been detected in a high percentage (98%) of C. albicans isolates from blood samples, suggesting its contribution to systemic infections. floradergisi.org

Corneal Candidiasis (Keratitis) Pathogenesis

Corneal candidiasis, or keratitis, is an opportunistic fungal infection of the eye. arvojournals.org While SAP1, SAP2, or SAP3 are indicated to contribute to oral, cutaneous, and vaginal infections, SAP4, SAP5, and/or SAP6 influence the virulence of experimental disseminated candidiasis. arvojournals.org Research suggests that SAP6 is particularly involved in the pathogenesis of C. albicans keratitis. arvojournals.org However, studies using single-null mutants showed that SAP4 and SAP5 single-null mutants produced moderately severe keratitis, although SAP6-altered strains did not establish persistent infection in the murine cornea. arvojournals.org This indicates a potential, albeit perhaps less critical than SAP6, role for SAP4 in the initial stages of corneal infection. The importance of Sap6p and the transcription factor Efg1p in candidiasis is likely related to the yeast-to-hypha transition, a process also associated with Sap6p production. arvojournals.org The initial events of C. albicans keratitis may share molecular processes with invasive candidiasis, where SAP4-SAP6 play a role. arvojournals.org

Advanced Methodologies for Investigating Secreted Aspartic Protease 4 Sap4

Genetic Engineering and Mutagenesis Strategies

Genetic approaches are fundamental to understanding the contribution of Sap4 to C. albicans biology and virulence. By altering the SAP4 gene, researchers can assess the resulting phenotypic changes.

Gene Deletion and Complementation Studies

Gene deletion is a primary method to determine the necessity of Sap4 for specific functions, such as growth under certain conditions or virulence in infection models. Creating sap4 null mutants, where the SAP4 gene is removed or inactivated, allows researchers to observe the consequences of the absence of functional Sap4. Studies have utilized targeted gene disruption to create homozygous null mutants for SAP4 and other SAP genes to investigate their individual and combined roles. researchgate.net For instance, a triple deletion mutant lacking SAP4, SAP5, and SAP6 (sap4Δ sap5Δ sap6Δ) has been constructed to assess the combined contribution of these genes to virulence in different infection models. nih.govasm.org

Complementation studies involve reintroducing a functional copy of the SAP4 gene into a sap4 null mutant. If the reintroduction of the gene restores the wild-type phenotype, it provides strong evidence that the observed phenotype in the null mutant was indeed due to the absence of Sap4. This approach helps to rule out off-target effects that might arise during the mutagenesis process. uni-tuebingen.de

Research Findings from Gene Deletion and Complementation:

Studies involving sap4 deletion mutants, often in combination with deletions of other SAP genes, have yielded insights into the specific roles of Sap4. While a triple deletion of SAP4, SAP5, and SAP6 has been shown to attenuate virulence in some models, the individual contribution of Sap4 can vary depending on the infection site and conditions. asm.orgarvojournals.org Unexpectedly, in one study using an in vitro model of vaginal candidiasis, the histological damage caused by a sap4-to-sap6 triple mutant appeared increased compared to the wild type, potentially due to compensatory upregulation of SAP1 to SAP3. nih.gov This highlights the complex regulatory network of the SAP gene family.

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific point mutations into the SAP4 gene, leading to amino acid substitutions in the Sap4 protein. uni-tuebingen.desci-hub.seteselagen.comnih.govspringernature.com This allows researchers to investigate the role of individual amino acid residues in the protein's structure, catalytic activity, substrate binding, and interaction with host molecules. By systematically altering specific residues, particularly those suspected to be in the active site or involved in substrate recognition, the functional consequences of these changes can be assessed. sci-hub.se

General Principles of Site-Directed Mutagenesis:

Site-directed mutagenesis typically involves PCR-based methods using primers containing the desired mutation. uni-tuebingen.denih.govspringernature.com The mutated DNA is then incorporated into a vector and introduced into a host organism, such as E. coli or C. albicans. uni-tuebingen.desci-hub.se Clones are then screened for the presence of the mutation, often by sequencing. uni-tuebingen.de This technique is indispensable for protein engineering and understanding structure-function relationships. sci-hub.seteselagen.comnih.govspringernature.com

Application to Sap4:

While general principles of site-directed mutagenesis are well-established for studying protein function uni-tuebingen.desci-hub.seteselagen.comnih.govspringernature.com, specific detailed research findings on site-directed mutagenesis applied directly to Sap4 for structure-function analysis were not extensively detailed in the search results. However, given that Sap4 is an aspartic protease, this technique would be crucial for identifying catalytic residues (the two conserved aspartic acid residues) and residues involved in substrate specificity and binding, similar to studies on other proteases. asm.org

Biochemical Assays for Protease Characterization

Biochemical assays are essential for quantifying Sap4 activity, determining its substrate specificity, and characterizing its enzymatic properties.

Fluorometric and Spectrophotometric Activity Assays

Fluorometric and spectrophotometric assays are commonly used methods to measure protease activity. sci-hub.seeurodiagnostico.comnih.govresearchgate.netnih.govsemanticscholar.org These assays typically utilize substrates that release a detectable signal (either fluorescence or absorbance) upon cleavage by the protease.

Spectrophotometric Assays: These assays measure the change in absorbance of a substrate or product at a specific wavelength. researchgate.netnih.gov For proteases, this often involves substrates that release a chromogenic molecule upon cleavage. For example, the azocasein (B1165720) method, where hydrolysis of azocasein by proteases releases dye-labeled peptides, can be monitored by measuring the absorbance of the supernatant after precipitation of intact protein. mdpi.com

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric assays and measure the increase or decrease in fluorescence as a result of substrate cleavage. eurodiagnostico.comnih.govnih.govsemanticscholar.org Fluorogenic peptide substrates are designed to emit fluorescence only after being cleaved by the target protease. nih.govasm.org

Application to Sap4: While the search results discuss these assay types generally sci-hub.seeurodiagnostico.comnih.govresearchgate.netnih.govsemanticscholar.org, specific details of their application solely to Sap4 were limited. However, given that Sap4 is a protease, these standard methods would be applicable for measuring its activity in various conditions (e.g., different pH values, in the presence of inhibitors). The optimum pH for Sap4-6 has been reported to be between 5.0 and 7.0. mdpi.com

Substrate Identification and Profiling Techniques

Identifying the natural substrates of Sap4 is crucial for understanding its biological function and contribution to virulence. Various techniques are employed for this purpose.

General Substrate Identification Methods: Traditional methods involve incubating the protease with potential protein substrates and analyzing the cleavage products using techniques like SDS-PAGE or mass spectrometry. eijppr.com

Substrate Profiling Techniques: More advanced techniques, such as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), allow for the simultaneous screening of protease activity against a large library of synthetic peptides. nih.govasm.orgasm.org This provides a global profile of the protease's substrate specificity.

Application to Sap4: Studies have utilized substrate profiling to identify the activity of Sap proteins in C. albicans biofilms. nih.govasm.org While Sap5 and Sap6 were identified as major biofilm-specific proteases in one study using MSP-MS nih.govasm.org, Sap4's specific substrate profile in different contexts is an area of ongoing research. Sap4 has been shown to cleave histatin-5 (B8235270), a human salivary peptide with antifungal activity, albeit with lower efficiency compared to some other Sap isoforms. uniprot.org

Table: Sap4 Substrate Cleavage Rate (relative to Sap2)

| Sap Isoform | Relative Histatin-5 Cleavage Rate |

| Sap2 | Highest |

| Sap9 | High |

| Sap3 | Moderate |

| Sap7 | Moderate |

| Sap4 | Lower |

| Sap1 | Lower |

| Sap8 | Lowest |

Based on information from UniProtKB - SAP4 uniprot.org

Cellular and Molecular Biological Techniques

A range of cellular and molecular biological techniques are employed to study Sap4 expression, localization, and interaction with host cells. These techniques provide insights into the cellular context of Sap4 activity.

Techniques Used in Sap4 Research:

Gene Expression Analysis: Techniques like RT-PCR and quantitative PCR (qPCR) are used to measure the transcription levels of the SAP4 gene under different growth conditions or during infection. nih.govnih.govresearchgate.net This helps to understand the regulation of SAP4 expression. Studies have shown that SAP4 expression can be influenced by factors like serum and growth in biofilms. nih.govresearchgate.net

Protein Localization: Techniques such as immunofluorescence microscopy using antibodies specific to Sap4 can be used to determine the cellular location of the protein, confirming its secretion or identifying potential associations with cellular structures. researchgate.netuq.edu.au

Western Blotting: This technique is used to detect and quantify the Sap4 protein in cell lysates or culture supernatants. labster.comnews-medical.netdepauw.edu

Cell Culture: In vitro models using cell lines, such as epithelial cells, are used to study the interaction of C. albicans strains expressing or lacking Sap4 with host cells and to assess tissue damage. nih.govresearchgate.netuq.edu.au

Molecular Cloning: This fundamental technique is used to isolate, amplify, and manipulate the SAP4 gene for downstream applications like mutagenesis and expression studies. labster.comnews-medical.net

Transformation: Introducing modified SAP4 genes or expression vectors into C. albicans cells is achieved through transformation techniques. nih.gov

These techniques, applied in various combinations, provide a comprehensive understanding of Sap4's role in C. albicans biology and its interaction with the host environment.

Confocal Microscopy for Intracellular Localization and Membrane Integrity

Confocal microscopy is a powerful tool used to visualize the cellular localization of Sap4 and assess its impact on host cell membrane integrity. Studies have employed confocal fluorescence microscopy to analyze the cellular localization of Saps, including the Sap4-6 subfamily, and host cell components like integrins nih.gov. This technique allows for detailed imaging of where Sap proteins are found within host cells following interaction.